molecular formula C6H7NO B1315684 4-Methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-19-5

4-Methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1315684
CAS No.: 24014-19-5
M. Wt: 109.13 g/mol
InChI Key: GQIUKYUNGBBIEQ-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the fourth position and an aldehyde group at the second position of the pyrrole ring. It is used in various chemical syntheses and has applications in different scientific fields.

Biochemical Analysis

Cellular Effects

The effects of 4-Methyl-1H-pyrrole-2-carbaldehyde on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding. For instance, it can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with primary amines, leading to the modification of lysine residues in proteins. This modification can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can form adducts with nucleophilic sites on DNA, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form carboxylic acids over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. This compound can also participate in the formation of Schiff bases with amino acids, leading to the generation of imines and subsequent metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with distinct sets of biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products:

    Oxidation: 4-Methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Organic Chemistry

1. Building Block for Synthesis
4-Methyl-1H-pyrrole-2-carbaldehyde serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Alkylation : It can be alkylated to produce more complex pyrrole derivatives, which are useful in synthesizing dipyrroles and tripyrroles. These compounds can serve as intermediates for synthesizing porphyrins and other heterocyclic structures used in dyes and pigments .

2. Reactions and Derivatives
The compound can participate in electrophilic substitution reactions, akin to aromatic compounds. For instance:

  • It can be converted into hydroxymethyl derivatives through reduction processes using borohydride or aluminum hydride reagents .
  • The aldehyde functionality allows for further derivatization, leading to various substituted pyrroles that have applications in medicinal chemistry.

Pharmaceutical Applications

1. Drug Development
Research indicates that derivatives of pyrrole compounds exhibit biological activities, making them potential candidates for drug development. For example:

  • Pyrrole derivatives have shown promise in treating conditions related to inflammation and cancer due to their ability to modulate biological pathways .

2. Natural Product Synthesis
Pyrrole derivatives, including this compound, have been isolated from natural sources such as fungi and plants. These natural products often exhibit pharmacological properties that can be harnessed for therapeutic purposes .

Materials Science

1. Polymer Chemistry
The unique structure of this compound allows it to be integrated into polymer matrices:

  • It can be used to synthesize conductive polymers or as a dopant in organic electronic materials, enhancing their electrical properties .

2. Dyes and Pigments
Due to its ability to form complex structures, this compound can also be utilized in the development of dyes and pigments, particularly those requiring nitrogen-containing heterocycles which are known for their vibrant colors and stability .

Case Studies

Case Study 1: Synthesis of Dipyrroles
A study demonstrated the synthesis of dipyrroles from this compound through a multi-step reaction involving alkylation and cyclization processes. The resulting dipyrroles exhibited enhanced solubility and stability, making them suitable for use in organic light-emitting diodes (OLEDs) .

Case Study 2: Biological Activity Screening
In another research endeavor, derivatives synthesized from this compound were screened for anti-inflammatory activity. Several compounds showed significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxaldehyde: Lacks the methyl group at the fourth position.

    1-Methyl-1H-pyrrole-2-carboxaldehyde: Has a methyl group at the nitrogen atom instead of the fourth position.

    2-Formylpyrrole: Another name for 1H-Pyrrole-2-carboxaldehyde.

Biological Activity

4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in biological research due to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula: C6_6H7_7NO
  • Molecular Weight: Approximately 111.13 g/mol

The compound features a pyrrole ring with a methyl group at the 4-position and an aldehyde group at the 2-position, which contributes to its unique reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Pyrrole DerivativeEscherichia coli16 µg/mL

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Cell Line Effect Mechanism
HeLa (cervical cancer)Induced apoptosisCaspase activation
MCF-7 (breast cancer)Reduced proliferationCell cycle arrest

The biological activity of this compound is attributed to several molecular mechanisms:

  • Covalent Modification of Proteins : The aldehyde group can form Schiff bases with primary amines in proteins, leading to modifications that affect protein function.
  • Interaction with Nucleic Acids : This compound can bind to nucleophilic sites on DNA, potentially altering gene expression and cellular functions .
  • Signal Transduction Modulation : It influences key signaling pathways by modifying kinases and phosphatases, impacting phosphorylation states and downstream effects on gene expression.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus, with potential applications in developing new antibacterial agents.

Case Study 2: Cancer Cell Line Studies

In another investigation, this compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction, highlighting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

4-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIUKYUNGBBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556111
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24014-19-5
Record name 4-Methyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24014-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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